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Compound of Interest

Compound Name: 4-Chloro-3-iodophenol

Cat. No.: B1592612

An In-depth Technical Guide to 4-Chloro-3-
iodophenol

This guide provides a comprehensive technical overview of 4-Chloro-3-iodophenol, a
halogenated aromatic compound of significant interest to researchers, scientists, and
professionals in drug development and fine chemical synthesis. This document delves into its
chemical identity, synthesis, physicochemical properties, and safe handling procedures,
offering field-proven insights into its utility and experimental considerations.

Core Chemical Identity

4-Chloro-3-iodophenol is a disubstituted phenol carrying both a chlorine and an iodine atom
on the benzene ring. This unique halogenation pattern makes it a valuable intermediate in
organic synthesis, particularly for introducing substituted phenyl moieties into larger, more
complex molecules.
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Identifier Value Source
CAS Number 202982-72-7 [11[2]
Molecular Formula CeHaCIIO [1][2]
Molecular Weight 254.45 g/mol [2]
IUPAC Name 4-chloro-3-iodophenol

Synonyms 4-Chlor-3-jod-1-hydroxy-benzol  [1]

Physicochemical and Spectroscopic Data

Understanding the physical and spectroscopic properties of 4-Chloro-3-iodophenol is crucial

for its application in research and development.

Property Value Source

Appearance White to off-white solid

Melting Point 73-79 °C

N Soluble in common organic

Solubility ] [3]

solvents like chloroform.
K Estimated around 8-9 (typical
a
P for a substituted phenol)
LogP 2.6502 (Predicted)

Spectroscopic Profile

While experimental spectra for 4-Chloro-3-iodophenol are not readily available in public

databases, a predicted spectroscopic profile can be inferred from the analysis of its structural

analogues.

1H NMR (Proton NMR) Spectroscopy (Predicted) (500 MHz, CDCIs)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.7 d 1H H-2
~7.3 d 1H H-6
~6.8 dd 1H H-5
~5.4 s (broad) 1H -OH

13C NMR (Carbon-13 NMR) Spectroscopy (Predicted) (125 MHz, CDCls)

Chemical Shift (6, ppm) Assighment
~154 C-1 (C-OH)
~139 C-2

~130 C-5

~126 C-4 (C-Cl)
~116 C-6

~92 C-3 (C-)

IR (Infrared) Spectroscopy (Predicted)

Wavenumber (cm—?) Intensity Assignment

3550 - 3200 Broad O-H stretch

3100 - 3000 Medium Aromatic C-H stretch
1580 - 1450 Medium-Strong Aromatic C=C stretch
1260 - 1180 Strong C-O stretch

850 - 750 Strong C-Cl stretch

600 - 500 Medium C-I stretch
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Mass Spectrometry (MS) (Predicted)

The electron ionization mass spectrum is expected to show a molecular ion peak (M*) at m/z
254 and a characteristic M+2 peak with approximately one-third the intensity of the M+* peak,
which is indicative of the presence of one chlorine atom. Key fragmentation patterns would
likely involve the loss of iodine and chlorine atoms, as well as the hydroxyl group.

Synthesis and Purification

While a specific, detailed synthesis protocol for 4-Chloro-3-iodophenol is not widely
published, a common and logical synthetic route would involve the direct iodination of 4-
chlorophenol. The hydroxyl group is an activating group, and the chlorine atom is a deactivating
ortho-, para-director. Therefore, iodination is expected to occur at the positions ortho to the
hydroxy! group.

Proposed Synthetic Workflow

4-Chlorophenol

Purification
(e.g., Recrystallization,
Column Chromatography)

Electrophilic Aromatic
Substitution (lodinatiol

Aqueous Workup

& Extraction 4-Chloro-3-iodophenol
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+ Acid/Base Catalyst
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Caption: A proposed workflow for the synthesis and purification of 4-Chloro-3-iodophenol.

Experimental Protocol (Hypothetical)

The following is a hypothetical, yet plausible, experimental protocol based on standard organic
chemistry procedures for the iodination of phenols.

Materials:

e 4-Chlorophenol
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N-lodosuccinimide (NIS)

Acetonitrile (anhydrous)

Dichloromethane (DCM)

Saturated aqueous sodium thiosulfate solution

Brine

Anhydrous magnesium sulfate

Procedure:

To a solution of 4-chlorophenol (1.0 eq) in anhydrous acetonitrile, add N-iodosuccinimide
(1.1 eq) in one portion.

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer
Chromatography (TLC).

Upon completion of the reaction, quench with a saturated aqueous solution of sodium
thiosulfate.

Extract the aqueous layer with dichloromethane (3x).

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter,
and concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel or by recrystallization
from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford pure 4-Chloro-3-
iodophenol.

Applications in Research and Drug Development

Halogenated phenols are crucial building blocks in medicinal chemistry due to their ability to

participate in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) and to

modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.
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While specific, publicly documented applications of 4-Chloro-3-iodophenol are limited, its
structure suggests its potential use as an intermediate in the synthesis of:

 Biologically active small molecules: The phenolic hydroxyl group can be readily alkylated or
acylated, and the iodine and chlorine atoms provide sites for further functionalization, making
it a versatile scaffold for creating libraries of compounds for biological screening.

o Agrochemicals: Similar to its use in pharmaceuticals, it can serve as a precursor for novel
pesticides and herbicides.

o Advanced materials: The unique electronic properties conferred by the halogen atoms may
be exploited in the synthesis of new materials with specific optical or electronic properties.

The presence of the iodine atom is particularly advantageous for its use in cross-coupling
reactions, which are fundamental transformations in modern drug discovery for the construction
of carbon-carbon and carbon-heteroatom bonds.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling 4-
Chloro-3-iodophenol.

Hazard Category GHS Classification Precautionary Statements

Acute Toxicity (Oral) Category 3 H301: Toxic if swallowed.

) H318: Causes serious eye
Serious Eye Damage Category 1
damage.

Handling:
e Use in a well-ventilated area, preferably in a fume hood.

o Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,
and a lab coat.

¢ Avoid inhalation of dust and contact with skin and eyes.
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Storage:
« Store in a tightly sealed container in a cool, dry, and dark place.[1]
e This compound is noted to be light-sensitive, so storage in an amber vial is recommended.[1]

o For long-term storage, consider an inert atmosphere (e.g., under nitrogen or argon).[1]

Conclusion

4-Chloro-3-iodophenol is a valuable, albeit not extensively documented, chemical
intermediate. Its unique substitution pattern provides a versatile platform for the synthesis of
more complex molecules, particularly within the realms of pharmaceutical and agrochemical
research. The information provided in this guide, including its chemical identity,
physicochemical properties, a plausible synthetic route, and safety considerations, should
serve as a solid foundation for any researcher or scientist intending to work with this
compound. Further investigation into its specific applications is warranted and could unveil
novel synthetic pathways and biologically active compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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